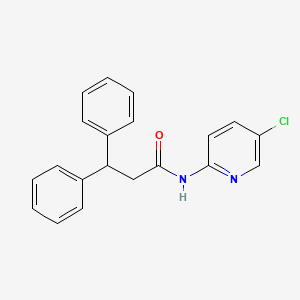
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide, also known as CP-945,598, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of various inflammatory conditions.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation. N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has also been found to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide for lab experiments is its potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, one limitation of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide is its relatively short half-life, which may limit its effectiveness in some experimental settings.
Future Directions
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide. Another area of interest is the investigation of the neuroprotective effects of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential clinical applications of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide in the treatment of inflammatory conditions such as arthritis and colitis warrant further investigation.
Synthesis Methods
The synthesis of N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3,3-diphenylpropanoyl chloride in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide in high yield and purity.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been extensively studied for its potential therapeutic applications in various inflammatory conditions, including arthritis, colitis, and neuropathic pain. In preclinical studies, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been shown to significantly reduce inflammation and pain in animal models of these conditions. Furthermore, N-(5-chloro-2-pyridinyl)-3,3-diphenylpropanamide has been found to have a favorable safety profile, suggesting that it may be a promising candidate for clinical development.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-17-11-12-19(22-14-17)23-20(24)13-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,18H,13H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWSMZJEOGPIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

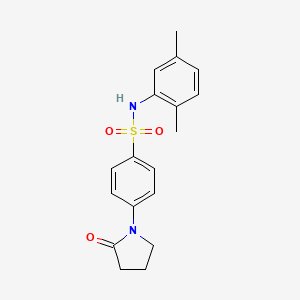
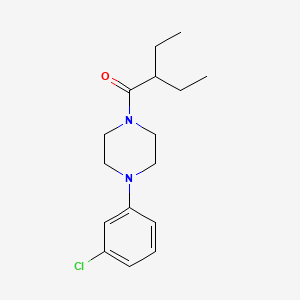
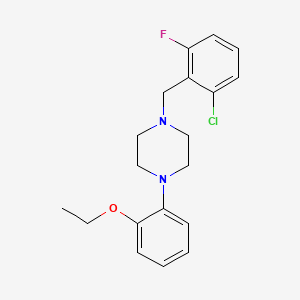
![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)
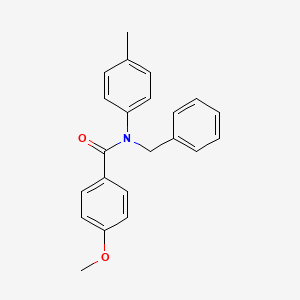
![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)
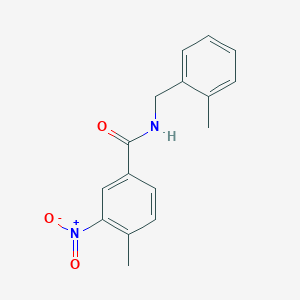


![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)